Compound Description: This compound features a 2-methoxyquinoline moiety linked to a piperidine ring at the 8-position. The piperidine is further substituted with a [3-(cyclopent-1-en-1-yl)benzyl] group. []
Relevance: This compound shares the central piperidine ring structure with N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. Both compounds feature a benzyl group attached to the piperidine nitrogen, although the benzyl group in 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline is further substituted with a cyclopentenyl group. []
Compound Description: This compound is structurally very similar to the previous one, with the main difference being the replacement of the piperidine ring with a piperazine ring. It also features a 2-methoxyquinoline moiety linked to the piperazine ring at the 8-position and a [3-(cyclopent-1-en-1-yl)benzyl] group attached to the piperazine nitrogen. []
Relevance: While this compound features a piperazine ring instead of a piperidine ring, it remains relevant to N-(1-benzylpiperidin-4-yl)-2-methylpropanamide due to the shared benzyl group substitution on the nitrogen atom and the overall similarity in the core structure. Both compounds demonstrate modifications around a central nitrogen-containing heterocycle. []
Compound Description: This compound is identified as a novel non-peptide CCR5 antagonist. It features a picolinamide group attached to the nitrogen of a piperidine ring at the 4-position. The piperidine nitrogen is further substituted with a {5-bromo-2-[(4-chlorobenzyl)oxy]benzyl} group. []
N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide
Compound Description: This compound is a known sigma receptor radioligand used in this study to investigate sigma receptor binding in the rat brain. It features a [123I]iodobenzamide group attached to the nitrogen of a piperidine ring at the 4-position. The piperidine nitrogen is further substituted with a benzyl group. []
Relevance: This compound is structurally very similar to N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, with the main difference being the replacement of the 2-methylpropanamide group with a [123I]iodobenzamide group. The core structure of a 1-benzylpiperidin-4-amine is identical in both compounds. []
Compound Description: This compound, classified as a CCR5 antagonist, features a benzamide group attached to the nitrogen of a piperidine ring. This piperidine is substituted at the 4-position with an allyl group and a (5-bromo-2-((4-chlorobenzyl)oxy)benzyl) group. []
Relevance: This compound shares the common motif of a substituted piperidine ring with N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. Both have a benzyl group attached to the piperidine nitrogen, although the benzyl group in N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide is further substituted with bromo and (4-chlorobenzyloxy) groups. []
Compound Description: Identified as a novel non-peptide CCR5 antagonist, this compound features a picolinamide group attached to the nitrogen of a piperidine ring. This piperidine is substituted with an allyl group and a (5-bromo-2-((4-chlorobenzyl)oxy)benzyl) group at the 4-position. []
Relevance: This compound is very similar to the previous compound, N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide, with the primary difference being the replacement of the benzamide group with a picolinamide group. Both this compound and N-(1-benzylpiperidin-4-yl)-2-methylpropanamide share the core structure of a substituted piperidine ring and a benzyl group linked to the piperidine nitrogen, though with different substitutions on the benzyl group. []
Compound Description: This compound is another CCR5 antagonist featuring a 4-chlorobenzamide group attached to the nitrogen of a substituted piperidine ring. The piperidine substitution at the 4-position includes an allyl group and a (5-bromo-2-((4-chlorobenzyl)oxy)benzyl) group. []
Relevance: This compound is structurally very similar to N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide and N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide. It shares the core structure of a substituted piperidine ring and a substituted benzyl group linked to the piperidine nitrogen with N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. []
Compound Description: This compound was synthesized and radiolabeled with Carbon-11 for potential use as a radioligand for studying Dopamine D4 receptors with Positron Emission Tomography (PET). It features a (3-methoxy-naphthalen)-2-yl-acetate group attached to the nitrogen of a piperidine ring at the 4-position. The piperidine nitrogen is further substituted with a benzyl group. []
Relevance: This compound shares the same core structure as N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, with the main difference being the replacement of the 2-methylpropanamide group with a (3-methoxy-naphthalen)-2-yl-acetate group. The central structural element of a 1-benzylpiperidin-4-amine is identical in both. []
Compound Description: This compound is characterized as a selective serotonin (5-HT2A) receptor inverse agonist. It features a (4-methoxyphenyl)-acetamide group attached to the nitrogen of a piperidine ring at the 4-position. The piperidine nitrogen is further substituted with a methyl group and a (4-methylbenzyl) group. []
Relevance: This compound is structurally related to N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, sharing the core structure of a substituted piperidine ring. Both feature an acetamide group linked to the piperidine nitrogen and a substituted benzyl group, although they differ in their specific substitutions. []
Compound Description: This compound is identified as a cholinesterase and monoamine oxidase dual inhibitor. It features a complex structure with a central indole moiety connected to a piperidine ring through a propoxy linker. The piperidine ring is further substituted with a (2-methylbenzyl) group at the nitrogen atom. []
Relevance: This compound shares the common structural feature of a benzyl-substituted piperidine with N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, although the benzyl group in MBA236 has an additional methyl substitution. This shared substructure highlights a potential area of interest in medicinal chemistry for targeting specific biological activities. []
cis-(6-benzhydrylpiperidin-3-yl)benzylamine
Compound Description: This compound represents a novel conformationally constrained lead cis-3,6-disubstituted piperidine derivative. It features a piperidine ring substituted at the 3-position with a benzylamine group and at the 6-position with a benzhydryl group. []
Relevance: This compound and N-(1-benzylpiperidin-4-yl)-2-methylpropanamide share the core structure of a substituted piperidine ring and a benzyl group. While they differ in the position of the benzyl substitution on the piperidine ring and the presence of additional substituents in cis-(6-benzhydrylpiperidin-3-yl)benzylamine, the common substructure suggests shared structural features that may be relevant for biological activity. []
3-Phenyl-N-(2-(4-benzyl)piperidin-1-yl)acrylamide
Compound Description: This compound serves as a base structure for a series of derivatives designed as CCR3 receptor antagonists. It features an acrylamide group linked to the nitrogen of a piperidine ring. The piperidine is substituted at the 4-position with a benzyl group. []
Relevance: Both this compound and N-(1-benzylpiperidin-4-yl)-2-methylpropanamide share the core structure of a substituted piperidine ring. The key similarity lies in the presence of a benzyl group at the 4-position of the piperidine ring, highlighting this structural motif as potentially significant for CCR3 receptor interactions. []
Compound Description: This compound was identified as a potent regulator of leptin expression in 3T3-L1 adipocytes and demonstrated promising effects in reducing body weight, liver weight, and improving serum parameters in diet-induced obesity mice. It contains a 3-(trifluoromethyl)benzamide group attached to the nitrogen of a piperidine ring at the 4-position, which is further substituted with a (4-(3-(2-chloroethyl)ureido)benzyl) group at the nitrogen. []
Relevance: This compound shares a very similar core structure with N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. Both compounds contain a benzamide moiety attached to the 4-position of the piperidine ring and a benzyl group linked to the piperidine nitrogen. They differ in the specific substitutions on both the benzamide and the benzyl groups. This close structural resemblance suggests that these compounds might share similar mechanisms of action or target similar biological pathways. []
Compound Description: This compound is a novel allosteric modulator of the cannabinoid CB1 receptor that displayed positive cooperative allosteric effects in binding assays, increasing the binding of the CB1 receptor agonist [3H]CP 55,940. It consists of a 5-chloro-3-ethyl-1H-indole-2-carboxylic acid core with an ethyl amide side chain that is further substituted with a [2-(4-piperidin-1-yl-phenyl)] group. []
Relevance: Although Org 27569 doesn't share the same core structure as N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, both compounds contain a piperidine ring substituted with an aromatic group at the nitrogen. This structural similarity, particularly the presence of a phenyl ring directly attached to the piperidine nitrogen, might be responsible for their interaction with similar biological targets, although they might exhibit different binding modes and pharmacological profiles. []
Compound Description: Similar to Org 27569, this compound is another novel allosteric modulator of the cannabinoid CB1 receptor with positive cooperative allosteric effects. It features a 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid core with an ethyl amide side chain that is substituted with a [2-(4-dimethylamino-phenyl)] group. []
Compound Description: This compound, another novel allosteric modulator of the cannabinoid CB1 receptor, showed positive cooperative allosteric effects in binding assays, increasing the binding of the CB1 receptor agonist [3H]CP 55,940. It consists of a 5-chloro-3-ethyl-1H-indole-2-carboxylic acid core with a (1-benzyl-pyrrolidin-3-yl)-amide side chain. []
Relevance: Org 29647 and N-(1-benzylpiperidin-4-yl)-2-methylpropanamide both contain a benzyl group directly attached to the nitrogen of a saturated heterocycle, although the heterocycle is a pyrrolidine in Org 29647 and a piperidine in N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. This shared substructure suggests that the benzyl group might play a crucial role in the interaction of these compounds with their respective biological targets. []
1-(4-Benzylpiperidin-1-yl)glyoxal dioxime
Compound Description: This compound features a glyoxal dioxime group attached to the nitrogen of a piperidine ring, which is further substituted at the 4-position with a benzyl group. []
Relevance: The core structure of a 1-benzylpiperidin-4-amine is shared between this compound and N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. Despite differences in the substituents attached to the piperidine nitrogen, the conserved substructure suggests potential similarities in their interactions with specific biological targets. []
18. N-(1-benzyl-piperidin-4-yl)-2-(4-fluoro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-7-carboxamide (E235)* Compound Description: This compound acts as a potent activator of p53-independent cellular senescence. It functions by activating the Integrated Stress Response (ISR) and increasing levels of ATF4, a transcription factor involved in cellular stress responses. E235 demonstrates dose-dependent antiproliferative effects in various tumor cell lines. []* Relevance: This compound shares a very similar structure with N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. Both compounds contain a central piperidine ring substituted at the nitrogen with a benzyl group and at the 4-position with an amide group. The difference lies in the specific substitutions on the amide moiety. This close structural resemblance suggests these compounds might interact with similar biological targets, although their pharmacological profiles and activities can differ due to the variations in their structures. []
Compound Description: This compound demonstrates high affinity for human histamine H3 receptors (hH3Rs), with a Ki of 4.49±1.25 nM, and shows significant selectivity over other histamine receptor subtypes. It features a 2,4-diaminopyrimidine core with a N-benzyl group at the 4-position and a (4-(3-(piperidin-1-yl)propoxy)phenyl) group at the 2-position. []
Relevance: While this compound doesn't share the same core structure as N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, it is noteworthy that both compounds contain a piperidine ring substituted with a benzyl group at the nitrogen. This shared substructure suggests a possible common point of interaction with specific biological targets, even though their overall structures and pharmacological profiles might differ significantly. []
Compound Description: This compound acts as a central scaffold for developing new indole derivatives as cholinesterase and monoamine oxidase dual inhibitors. It features a 1H-indole moiety connected to a piperidin-4-yl group through a propoxy linker. The piperidine ring is further substituted with a (2-methylbenzyl) group at the nitrogen. []
Relevance: This compound shares the common structural motif of a piperidine ring substituted with a (2-methylbenzyl) group at the nitrogen with N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. This shared substructure suggests potential for interacting with similar biological targets, even though their overall structures and pharmacological profiles might be different. []
Compound Description: This compound serves as a key intermediate in the synthesis of loratadine, a tricyclic piperidine derivative used as an antihistamine drug. []
Relevance: Though this compound doesn't directly share the same core structure as N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, both contain a piperidine ring as a central structural element. This suggests a potential commonality in their synthesis or potential for interacting with similar biological targets, though their overall structures and pharmacological properties are likely distinct. []
Compound Description: This group of compounds represents a series of thiopyrimidine derivatives synthesized and evaluated for their potential antimicrobial activities. They feature a thiopyrimidine core with a piperidin-1-yl)ethylthio group at the 2-position and varying alkyl and substituted benzyl groups at the 5- and 6-positions, respectively. []
Relevance: Although these compounds do not share the same core structure as N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, it is noteworthy that they both contain a piperidine ring. The piperidine ring in these derivatives is substituted at the nitrogen with a (2-ethylthiopyrimidin-4(3H)-one) group, while in N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, it is substituted with a benzyl and a 2-methylpropanamide group. Despite this difference, the presence of the piperidine ring suggests a possible common starting point for their synthesis or a potential for interacting with related biological targets, albeit with different binding modes and pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.